5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine
Description
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is a pyrimidine derivative featuring an ethynyl linker connecting the pyrimidine core to a 4-aminophenyl group. This structure combines the electron-rich pyrimidine ring with the hydrogen-bonding capability of the primary amine, making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[2-(4-aminophenyl)ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-5-3-9(4-6-11)1-2-10-7-15-12(14)16-8-10/h3-8H,13H2,(H2,14,15,16) |
InChI Key |
REXQHEMCJJTXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C(N=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Tandem Heck–Sonogashira Reactions
Microwave-assisted tandem Heck–Sonogashira reactions enable concurrent pyrimidine ring formation and alkyne installation. Starting from N,N-di-Boc-protected iodo pyrimidinols, this one-pot method achieves cyclization to pyrido[2,3-d]pyrimidines in 70–85% yields.
Suzuki–Miyaura Coupling
While less common for ethynyl groups, Suzuki couplings using 4-aminophenylboronic acids have been explored. However, competing protodehalogenation often limits utility.
Protection and Deprotection Strategies
Primary amines are protected as Boc derivatives to prevent undesired side reactions during coupling. For example, 4-ethynylaniline is converted to its Boc-protected form before Sonogashira coupling, with subsequent deprotection using TFA/DCM (1:1).
Protection/Deprotection Workflow
-
Protection : 4-Ethynylaniline + Boc₂O, DMAP, CH₂Cl₂ → N-Boc-4-ethynylaniline (89%).
-
Coupling : Sonogashira reaction with protected intermediate.
-
Deprotection : TFA/DCM (1:1), 2 h → 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine (95%).
Optimization of Reaction Parameters
Ligand and Base Screening
BrettPhos and XPhos ligands suppress homocoupling, while tBuONa minimizes ester saponification in sensitive substrates.
Impact of Ligand on Homo-Coupling
| Ligand | Base | Homo-Coupling Byproduct | Desired Product Yield |
|---|---|---|---|
| XPhos | tBuONa | <5% | 85% |
| BrettPhos | Cs₂CO₃ | 15% | 70% |
| None | K₂CO₃ | 40% | 35% |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance Pd solubility but risk amine degradation. Methanol balances reactivity and stability.
Industrial Scalability and Challenges
Large-scale synthesis is hindered by:
-
Sensitive Intermediates : Alkoxypropionitriles require anhydrous conditions.
-
Catalyst Cost : Pd-based systems necessitate efficient recycling.
Recent advances leverage continuous-flow systems to improve throughput and safety .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as an anticancer agent , particularly due to its ability to inhibit specific enzymatic pathways involved in tumor growth and progression. Research indicates that it may act as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor metastasis. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine has been identified as an inhibitor of several enzymes relevant to disease mechanisms. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could be leveraged in the treatment of cancers and bacterial infections, where DHFR plays a pivotal role .
Antimicrobial Activity
The compound exhibits noteworthy antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that modifications to its structure can enhance its antimicrobial potency, making it a candidate for developing new antibiotics .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A series of studies have evaluated the anticancer efficacy of this compound derivatives. One notable study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential for development into effective anticancer agents .
Case Study: Enzyme Inhibition Mechanism
Research has explored the mechanism by which this compound inhibits DHFR. It is hypothesized that the ethynyl group enhances binding affinity to the enzyme, thereby obstructing its activity and leading to reduced proliferation of cancerous cells .
Structural Comparisons
To understand the unique properties of this compound better, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminophenyl Ethynyl Pyrimidine | Similar pyrimidine core | Different substituents affecting activity |
| 6-(4-Aminophenyl)-2-pyridinamine | Contains a pyridine instead | Different electronic properties |
| 5-(4-Nitrophenyl)-pyrimidin-2-amine | Nitro group instead of amino group | Enhanced electron-withdrawing effects |
This comparison highlights how slight modifications in structure can significantly influence biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens such as Trypanosoma brucei and Plasmodium falciparum . The compound’s structure allows it to bind to active sites or disrupt protein-protein interactions, leading to its biological effects .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Electronic Effects: The 4-aminophenyl group in the target compound is electron-rich, enabling hydrogen bonding, while chloro () and methoxy () substituents alter electron density differently .
- Rigidity: Ethynyl-linked aryl groups (e.g., 4-aminophenyl or 4-chlorophenyl) enhance structural rigidity compared to aliphatic alkynes (e.g., hex-1-ynyl) .
Key Observations :
- Efficiency: Sonogashira coupling () achieves high yields (e.g., 99% for aliphatic alkynes), but aryl-ethynyl couplings may require optimized conditions .
- Complexity : Morpholine and methylsulfonyl groups () necessitate additional steps, reducing overall yield .
Physicochemical Properties
Key Observations :
- Melting Points : Aliphatic derivatives (e.g., hex-1-ynyl) have higher melting points than aryl-substituted analogs due to crystallinity .
- Solubility: The amino group in the target compound improves aqueous solubility compared to chloro or methoxy derivatives .
Key Observations :
- Target Specificity: Morpholine and sulfonyl groups () enhance antiviral activity, while amino groups may favor kinase interactions .
- Safety : Chlorinated derivatives () exhibit higher toxicity, highlighting the importance of substituent choice .
Biological Activity
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly as an inhibitor in various enzymatic pathways. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine core with an ethynyl group and an amino group attached to a phenyl ring. The unique structural elements contribute to its biological activity, making it a subject of interest in medicinal chemistry.
| Structural Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability and reactivity. |
| Ethynyl Group | Enhances interaction with biological targets. |
| Amino Substituent | Influences solubility and binding affinity. |
Research indicates that this compound acts primarily as an inhibitor of specific enzymes, including dihydrofolate reductase (DHFR). This inhibition is crucial in various therapeutic contexts, particularly in cancer and infectious disease treatments.
Key Findings:
- Inhibition of DHFR : The compound has been shown to inhibit DHFR, which is vital for DNA synthesis and cell proliferation. In studies, it exhibited varying degrees of inhibition depending on structural modifications.
- Photopharmacological Properties : The compound's ability to undergo photoisomerization under UV light enhances its potential as a targeted therapy, allowing for controlled activation in specific tissues or cells .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on various studies:
Case Studies
- Dihydrofolate Reductase Inhibition :
- Antimicrobial Applications :
Q & A
Q. What are the established synthetic routes for 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves coupling 4-aminophenylacetylene with 2-aminopyrimidine derivatives under Sonogashira or Cadiot-Chodkiewicz conditions. Key parameters include catalyst choice (e.g., Pd/Cu systems), solvent polarity (DMF or THF), and temperature (60–80°C). Evidence from analogous pyrimidine syntheses highlights the importance of anhydrous conditions to suppress side reactions like alkyne oligomerization . Yield optimization often requires iterative adjustments to stoichiometry and catalyst loading, monitored via HPLC or TLC.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- NMR : H/C NMR identifies aromatic proton environments and confirms ethynyl linkage (e.g., absence of alkyne protons post-coupling) .
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and π-stacking interactions in crystalline forms .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening often includes:
- Enzyme inhibition assays : Target-specific kinases (e.g., EGFR, JAK2) using fluorescence-based or radiometric protocols .
- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility and stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes guide further derivatization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for coupling reactions, identifying energy barriers and solvent effects . Molecular docking screens potential biological targets by simulating binding affinities to kinase active sites. Machine learning models trained on reaction databases (e.g., Reaxys) propose optimal conditions (e.g., catalyst, solvent) to maximize yield .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures may arise from conformational flexibility or polymorphism. Techniques include:
Q. How do structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematic modifications (e.g., substituents on the pyrimidine ring or anilino group) are evaluated for:
- Electronic effects : Hammett constants correlate substituent electronegativity with kinase inhibition.
- Steric hindrance : Molecular dynamics simulations assess bulky groups’ impact on target binding .
- Bioisosteric replacements : Replacing ethynyl with triazole improves metabolic stability while retaining activity .
Q. What experimental approaches elucidate the reaction mechanism of key synthetic steps?
- Methodological Answer : Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).
- In situ IR/Raman spectroscopy : Monitors intermediate formation (e.g., Pd-alkyne complexes) .
- Isotopic labeling : C-labeled ethynyl precursors track carbon connectivity in the product .
Q. How does polymorphism affect the biological performance of this compound?
- Methodological Answer : Polymorphs are characterized via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
